molecular formula C22H22N2O2 B5799034 N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea

N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea

Cat. No. B5799034
M. Wt: 346.4 g/mol
InChI Key: YLHRTNDUZZAMOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea, also known as BEU, is a chemical compound that has been extensively studied for its potential use in various scientific applications. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 342.44 g/mol.

Mechanism of Action

The mechanism of action of N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of certain enzymes or signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antioxidant properties, which may protect against oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea in lab experiments is its relatively low toxicity compared to other chemical compounds. However, its limited solubility in water may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea. One area of interest is its potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the development of new synthesis methods and modifications of the compound may lead to improved properties and efficacy.

Synthesis Methods

N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea can be synthesized through a multi-step process that involves the reaction of benzylamine and 4-ethoxyphenylisocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain the final compound. This method has been optimized to produce high yields of N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea with good purity.

Scientific Research Applications

N-(2-benzylphenyl)-N'-(4-ethoxyphenyl)urea has been studied for its potential use in various scientific applications, including as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and diabetes. It has also been investigated for its antimicrobial, antifungal, and antioxidant properties.

properties

IUPAC Name

1-(2-benzylphenyl)-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-26-20-14-12-19(13-15-20)23-22(25)24-21-11-7-6-10-18(21)16-17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHRTNDUZZAMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Benzylphenyl)-3-(4-ethoxyphenyl)urea

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